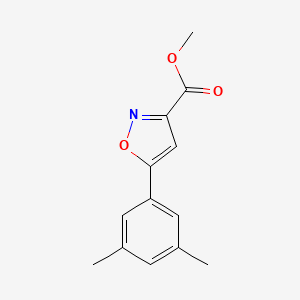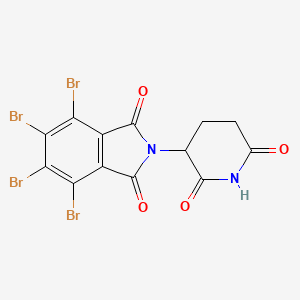![molecular formula C18H34O2Si B13691568 Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a decynyl chain, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane typically involves the reaction of a decynyl alcohol with a tetrahydro-2H-pyran-2-yloxy group, followed by silylation with trimethylsilyl chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism by which Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the tetrahydro-2H-pyran-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar silyl group but different alkyne substitution.
Tetrahydro-2H-pyran-2-yloxy derivatives: Compounds with similar tetrahydropyran groups but different functional groups attached.
Uniqueness
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is unique due to the combination of the trimethylsilyl group and the tetrahydro-2H-pyran-2-yloxy group on a decynyl chain. This unique structure imparts specific chemical properties, making it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C18H34O2Si |
|---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane |
InChI |
InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3 |
InChI-Schlüssel |
WFAUTZSRKFOGDB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




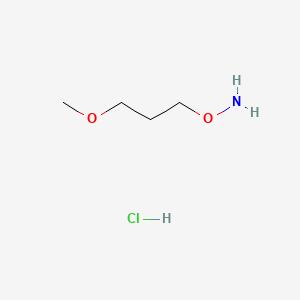
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

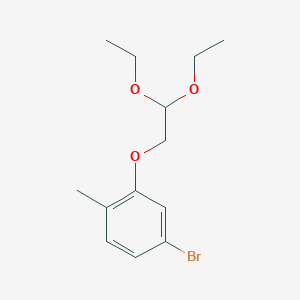
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
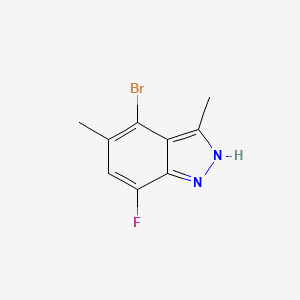


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)

